2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
Brand Name:
Vulcanchem
CAS No.:
148332-70-1
VCID:
VC21094919
InChI:
InChI=1S/C11H12N2O3/c1-13(8-11(15)16)10(14)5-4-9-3-2-6-12-7-9/h2-7H,8H2,1H3,(H,15,16)/b5-4+
SMILES:
CN(CC(=O)O)C(=O)C=CC1=CN=CC=C1
Molecular Formula:
C11H12N2O3
Molecular Weight:
220.22 g/mol
2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
CAS No.: 148332-70-1
Cat. No.: VC21094919
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148332-70-1 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c1-13(8-11(15)16)10(14)5-4-9-3-2-6-12-7-9/h2-7H,8H2,1H3,(H,15,16)/b5-4+ |
| Standard InChI Key | JPAPRHUKSJKJRA-UHFFFAOYSA-N |
| Isomeric SMILES | CN(CC(=O)O)C(=O)/C=C/C1=CN=CC=C1 |
| SMILES | CN(CC(=O)O)C(=O)C=CC1=CN=CC=C1 |
| Canonical SMILES | CN(CC(=O)O)C(=O)C=CC1=CN=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator